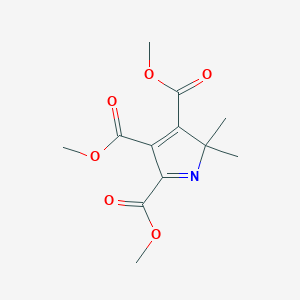![molecular formula C20H27O5P B12574693 Phosphonic acid, [1-hydroxy-4-(3-phenoxyphenyl)butyl]-, diethyl ester CAS No. 190067-07-3](/img/structure/B12574693.png)
Phosphonic acid, [1-hydroxy-4-(3-phenoxyphenyl)butyl]-, diethyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phosphonic acid, [1-hydroxy-4-(3-phenoxyphenyl)butyl]-, diethyl ester is a chemical compound with the molecular formula C20H27O5P It is a phosphonate ester, characterized by the presence of a phosphonic acid group bonded to a hydroxy-substituted butyl chain, which is further connected to a phenoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of phosphonic acid, [1-hydroxy-4-(3-phenoxyphenyl)butyl]-, diethyl ester typically involves the esterification of phosphonic acid derivatives with appropriate alcohols. One common method is the reaction of diethyl phosphite with a hydroxy-substituted butyl chain in the presence of a base, followed by the introduction of the phenoxyphenyl group through a nucleophilic substitution reaction. The reaction conditions often require controlled temperatures and the use of solvents such as tetrahydrofuran (THF) or dichloromethane (DCM) to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale esterification processes using continuous flow reactors to ensure consistent product quality and yield. The use of catalysts, such as acidic or basic catalysts, can enhance the reaction rates and improve the efficiency of the production process. Additionally, purification steps, including distillation and recrystallization, are employed to obtain the desired purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Phosphonic acid, [1-hydroxy-4-(3-phenoxyphenyl)butyl]-, diethyl ester undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The ester groups can be reduced to alcohols.
Substitution: The phenoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous conditions.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH).
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary alcohols.
Substitution: Formation of substituted phenoxy derivatives.
Scientific Research Applications
Phosphonic acid, [1-hydroxy-4-(3-phenoxyphenyl)butyl]-, diethyl ester has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological molecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of specialty chemicals and materials, such as flame retardants and plasticizers.
Mechanism of Action
The mechanism of action of phosphonic acid, [1-hydroxy-4-(3-phenoxyphenyl)butyl]-, diethyl ester involves its interaction with specific molecular targets. The hydroxyl and phosphonic acid groups can form hydrogen bonds and coordinate with metal ions, influencing various biochemical pathways. The phenoxyphenyl group can interact with hydrophobic regions of proteins or membranes, affecting their function and stability.
Comparison with Similar Compounds
Similar Compounds
- Phosphonic acid, [(4-bromobutoxy)methyl]-, diethyl ester
- Phosphonic acid, P-[hydroxy(3-methoxyphenyl)methyl]-, diethyl ester
Uniqueness
Phosphonic acid, [1-hydroxy-4-(3-phenoxyphenyl)butyl]-, diethyl ester is unique due to its specific structural features, such as the combination of a hydroxy-substituted butyl chain and a phenoxyphenyl group. This unique structure imparts distinct chemical properties and reactivity, making it valuable for specialized applications in various fields.
Properties
CAS No. |
190067-07-3 |
|---|---|
Molecular Formula |
C20H27O5P |
Molecular Weight |
378.4 g/mol |
IUPAC Name |
1-diethoxyphosphoryl-4-(3-phenoxyphenyl)butan-1-ol |
InChI |
InChI=1S/C20H27O5P/c1-3-23-26(22,24-4-2)20(21)15-9-11-17-10-8-14-19(16-17)25-18-12-6-5-7-13-18/h5-8,10,12-14,16,20-21H,3-4,9,11,15H2,1-2H3 |
InChI Key |
ITCVYMADOBUNHE-UHFFFAOYSA-N |
Canonical SMILES |
CCOP(=O)(C(CCCC1=CC(=CC=C1)OC2=CC=CC=C2)O)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


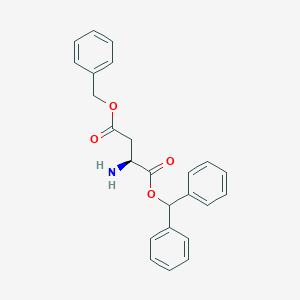
![N,N-Bis[(1R)-1-phenylethyl]urea](/img/structure/B12574615.png)
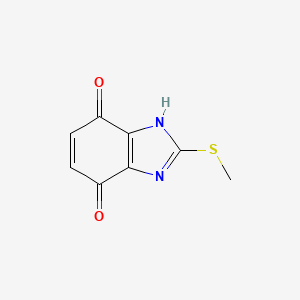

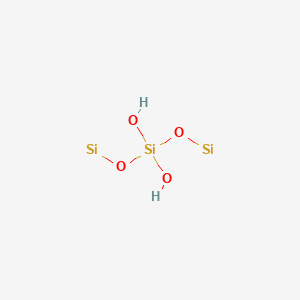
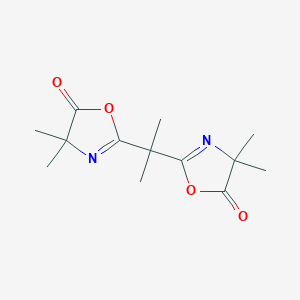
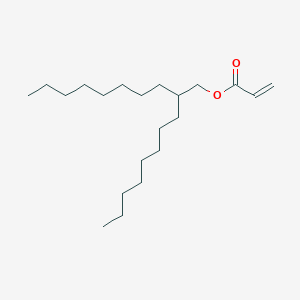
![2-({5-[(5-Amino-2-chlorophenyl)methoxy]pyridin-2-yl}amino)ethan-1-ol](/img/structure/B12574641.png)
![2-[Bis(trifluoromethyl)amino]-1,1,2,2-tetrafluoroethane-1-sulfonyl fluoride](/img/structure/B12574648.png)
![2-Methyl-5-[(2-methylpyrrolidin-1-yl)carbonyl]pyridine](/img/structure/B12574665.png)

![4-Methoxy-4'-({4-[(prop-2-en-1-yl)oxy]phenyl}methoxy)-1,1'-biphenyl](/img/structure/B12574677.png)

